1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-(2-fluorophenyl)piperazine derivative. This can be achieved through the reaction of 2-fluoroaniline with piperazine under appropriate conditions.
Spirocyclic Formation: The next step involves the formation of the spirocyclic structure. This is typically achieved through a cyclization reaction involving the piperazine derivative and a suitable dioxolane precursor.
Final Assembly: The final step involves the coupling of the spirocyclic intermediate with an indole derivative to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperazine moieties. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can be compared with other similar compounds, such as:
4-(2-Fluorophenyl)piperazine: A simpler derivative that lacks the spirocyclic and indole moieties.
Spirocyclic Indole Derivatives: Compounds that share the spirocyclic indole structure but differ in the substituents on the piperazine and fluorophenyl groups.
Fluorophenyl Piperazine Derivatives: Compounds that share the fluorophenyl piperazine moiety but differ in the other structural components.
Properties
Molecular Formula |
C21H22FN3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H22FN3O3/c22-17-6-2-4-8-19(17)24-11-9-23(10-12-24)15-25-18-7-3-1-5-16(18)21(20(25)26)27-13-14-28-21/h1-8H,9-15H2 |
InChI Key |
UOLFBVCRMYSWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C4(C2=O)OCCO4)C5=CC=CC=C5F |
Origin of Product |
United States |
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